molecular formula C28H50N2O6S2 B15196372 Naphthalenedisulfonic acid, diisononyl-, diammonium salt CAS No. 63568-37-6

Naphthalenedisulfonic acid, diisononyl-, diammonium salt

Cat. No.: B15196372
CAS No.: 63568-37-6
M. Wt: 574.8 g/mol
InChI Key: QGJVRAZGEFPSQC-UHFFFAOYSA-N
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Description

Naphthalenedisulfonic acid, diisononyl-, diammonium salt is an organic compound featuring a naphthalene core substituted with two sulfonic acid groups and two branched isononyl alkyl chains, neutralized by ammonium cations. The diammonium counterion enhances water solubility, making it suitable for applications in industrial formulations, such as emulsifiers, stabilizers, or corrosion inhibitors. Its branched isononyl groups may influence biodegradability and thermal stability compared to linear alkyl derivatives .

Properties

CAS No.

63568-37-6

Molecular Formula

C28H50N2O6S2

Molecular Weight

574.8 g/mol

IUPAC Name

diazanium;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonate

InChI

InChI=1S/C28H44O6S2.2H3N/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;;/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);2*1H3

InChI Key

QGJVRAZGEFPSQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCCC(C)C.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalenedisulfonic acid, diisononyl-, diammonium salt typically involves the sulfonation of naphthalene. This process can be carried out using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonic acid groups. The reaction is as follows:

C10H8+2SO3C10H6(SO3H)2\text{C}_{10}\text{H}_{8} + 2\text{SO}_{3} \rightarrow \text{C}_{10}\text{H}_{6}(\text{SO}_{3}\text{H})_{2} C10​H8​+2SO3​→C10​H6​(SO3​H)2​

Subsequently, the diisononyl and diammonium groups are introduced through further chemical reactions, which may involve the use of specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Naphthalenedisulfonic acid, diisononyl-, diammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide compounds.

Scientific Research Applications

Naphthalenedisulfonic acid, diisononyl-, diammonium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound can be used in biochemical assays and as a staining agent for certain biological samples.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalenedisulfonic acid, diisononyl-, diammonium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their function. The diisononyl and diammonium groups may also play a role in modulating the compound’s activity by influencing its solubility and binding properties.

Comparison with Similar Compounds

Table 1: Key Properties of Naphthalenedisulfonic Acid Derivatives

Compound Name (CAS No.) Cation/Alkyl Chain Features Solubility Applications Regulatory/Toxicity Notes
Naphthalenedisulfonic acid, diisononyl-, diammonium salt Diammonium; branched isononyl chains High water solubility Surfactants, dispersants Lower toxicity vs. heavy metal salts
Naphthalenedisulfonic acid, dinonyl- (60223-95-2) Acid form (no cation); linear dinonyl chains Low water solubility Intermediate for salt synthesis Requires neutralization for safe use
Naphthalenesulfonic acid, dinonyl-, barium salt (25619-56-1) Barium; linear dinonyl chains Moderate in organics Lubricant additives, corrosion inhibitors Barium toxicity limits environmental release
Naphthalenesulfonic acid, dinonyl-, calcium salt (57855-77-3) Calcium; linear dinonyl chains Moderate in water Detergents, emulsifiers Calcium offers better eco-compatibility
Diisononylnaphthalenesulfonic acid, lead salt (63568-30-9) Lead; branched isononyl chains Low water solubility Specialty coatings (limited use) High toxicity; restricted under REACH
8-Hydroxy-1,6-naphthalene disulfonic acid, diammonium salt (C10H8O7S2) Diammonium; hydroxyl-substituted naphthalene High water solubility Dye manufacturing, pH-sensitive uses Hydroxyl group increases acidity
Naphthalenedisulfonic acid, diisononyl-, compd. with 1,1′-iminobis[2-propanol] (63589-49-1) Amine complex; branched isononyl chains Enhanced organic solubility Stabilizers in polymer formulations Complexation modifies reactivity

Cation Influence on Functionality

  • Ammonium Salts : The diammonium cation in the target compound improves water solubility and biocompatibility compared to heavy metal salts like barium or lead. This makes it preferable in applications requiring mild pH conditions, such as agricultural or pharmaceutical formulations .
  • Heavy Metal Salts (Barium, Lead) : While barium and calcium salts exhibit superior thermal stability, their environmental and health risks limit use. Lead salts (e.g., CAS 63568-30-9) are heavily regulated due to neurotoxicity .

Alkyl Chain Structure

  • Branched vs. However, branching may slow biodegradation, a trade-off noted in surfactant design .

Functional Group Modifications

  • Hydroxyl-Substituted Derivatives : The 8-hydroxy-1,6-naphthalene disulfonic acid diammonium salt () demonstrates how additional functional groups alter chemical behavior. The hydroxyl group increases acidity, making it suitable for dye synthesis but less stable under alkaline conditions compared to the target compound .

Regulatory and Environmental Profiles

  • The diammonium salt’s lower ecotoxicity aligns with global trends favoring non-persistent, biodegradable surfactants. In contrast, barium and lead salts face restrictions under regulations like REACH and the U.S. Toxic Substances Control Act (TSCA) .

Biological Activity

Naphthalenedisulfonic acid, diisononyl-, diammonium salt, also known as MDM, is a synthetic compound with various industrial applications. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

  • Chemical Formula : C₁₈H₃₈N₂O₆S₂
  • CAS Number : 63568-29-6
  • Molecular Weight : 422.56 g/mol

Environmental Persistence and Degradation

Research indicates that MDM exhibits significant environmental persistence. It has a calculated biodegradation half-life of approximately 365 days, suggesting it can remain in sediment for extended periods. Although abiotic degradation processes such as volatilization and hydrolysis are active in water and soil, microbial biodegradation potential is low .

Table 1: Environmental Persistence Data

MediumBiodegradation Half-LifeVolatilization PotentialHydrolysis Half-Life
Water0.12 - 60.9 daysModerate1.5 - 120 days
Soil1.5 - 120 daysModerateNot specified
Sediment365 daysLowNot applicable

Toxicity and Ecological Impact

MDM has demonstrated low hazard potential in aquatic species. Laboratory studies have shown no adverse effects at concentrations up to the limit of water solubility. However, some studies indicated effects on sediment species like Lumbriculus variegatus, although these were not consistent across all tests .

Table 2: Toxicity Studies Summary

SpeciesConcentration TestedObserved Effects
FishUp to solubilityNo adverse effects
Lumbriculus variegatusVariableEffects observed in one study
Other sediment speciesVariableNo adverse effects

Human Health Implications

Limited data on human health effects indicates that exposure to MDM may occur primarily through consumer products, particularly cosmetics. Animal studies have reported liver, kidney, and lung effects following repeated exposure, but the margins of exposure from environmental media are considered adequate to address uncertainties .

Case Study 1: Ecotoxicological Assessment

In a comprehensive ecotoxicological assessment of MDM, researchers evaluated its impact on various aquatic organisms. The study found that while MDM has low toxicity to fish and invertebrates, sediment-dwelling organisms showed variable responses based on concentration and exposure duration.

Case Study 2: Human Exposure Analysis

A study focusing on human exposure pathways identified indoor air as a significant source of MDM exposure. The analysis highlighted that consumer products containing MDM could lead to elevated levels in indoor environments, necessitating further investigation into long-term health outcomes.

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